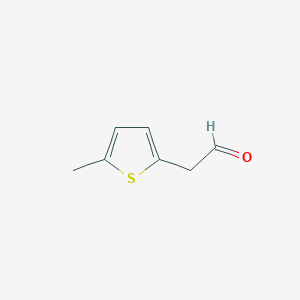

2-(5-Methylthiophen-2-yl)acetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

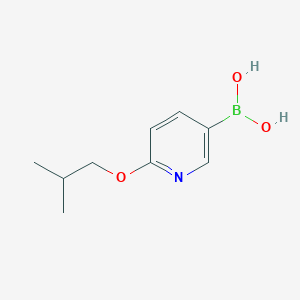

“2-(5-Methylthiophen-2-yl)acetaldehyde” is a chemical compound with the molecular formula C7H8OS and a molecular weight of 140.21 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with a methyl group and an acetaldehyde group attached .

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Reactions

One notable application in scientific research involving 2-(5-Methylthiophen-2-yl)acetaldehyde is its role in the synthesis of thienylacetic acids via the Willgerodt-Kindler reaction under phase-transfer conditions. This synthesis starts from 3-aryl-3chloroacrylaldehydes, leading to novel (5-aryl-2-methylthiophen-3-yl)acetic acids, which are characterized using H, C NMR, IR spectroscopy, and mass spectrometry (Podshibyakin et al., 2016).

DNA Adduct Formation

Research has identified that acetaldehyde forms stable DNA adducts, such as N(2)-ethylidenedeoxyguanosine, which could contribute to its mutagenic and carcinogenic properties. Three new types of stable acetaldehyde DNA adducts, including an interstrand cross-link, were identified, indicating the potential for acetaldehyde (including derivatives like this compound) to cause genetic damage (Wang et al., 2000).

Organocatalytic Domino Reactions

Another application is found in the synthesis of highly functionalized tetrahydrothiophenes through organocatalytic domino reactions. This method allows for the efficient production of compounds that have significant potential applications in biochemistry, pharmaceutical science, and nanoscience, demonstrating the versatility of thiophene derivatives in chemical synthesis (Brandau, Maerten, & Jørgensen, 2006).

Photovoltaic Properties

This compound derivatives have been explored for their photovoltaic properties. Novel low band gap polymers containing conjugated side chains with different electron-withdrawing and donating end groups, including 2-methylthiophene, have been synthesized. These polymers show broad ultraviolet-visible absorption and narrow optical band gaps, which are crucial for solar cell applications. The manipulation of end groups on the conjugated side chains effectively tunes the photophysical properties and energy levels of these polymers, leading to solar cells with improved power conversion efficiencies (Gu et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

2-(5-methylthiophen-2-yl)acetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-6-2-3-7(9-6)4-5-8/h2-3,5H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHSREAVTQLESM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2631112.png)

![4-(dimethylsulfamoyl)-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2631118.png)

![9-(Azepan-1-yl)-8-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2631120.png)

![3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2631124.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-hydroxyazetidin-1-yl)methanone](/img/structure/B2631127.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2631129.png)

![Ethyl 2-[(2-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2631130.png)

![5-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2631133.png)

![3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2631134.png)